molecular formula C8H17I2N5 B2472575 1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperazine dihydroiodide CAS No. 1909314-04-0

1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperazine dihydroiodide

Cat. No. B2472575
CAS RN: 1909314-04-0
M. Wt: 437.068
InChI Key: YDWVGFYDBNIWTR-UHFFFAOYSA-N
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Description

1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperazine dihydroiodide is a derivative of 1,2,4-triazole . Triazole compounds, including this derivative, are heterocyclic compounds with two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperazine dihydroiodide, involves various strategies . One common method is the reaction of dimethyl chloroacetate to form 3,5-dimethyl-1,2,4-triazole . Another approach involves the reaction of triazole-based benzyl salts with ketones .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including 1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperazine dihydroiodide, is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

Triazole compounds, including 1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperazine dihydroiodide, are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

properties

IUPAC Name

1-(4,5-dimethyl-1,2,4-triazol-3-yl)piperazine;dihydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5.2HI/c1-7-10-11-8(12(7)2)13-5-3-9-4-6-13;;/h9H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWVGFYDBNIWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)N2CCNCC2.I.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17I2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperazine dihydroiodide

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